Cas no 205171-10-4 (2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)

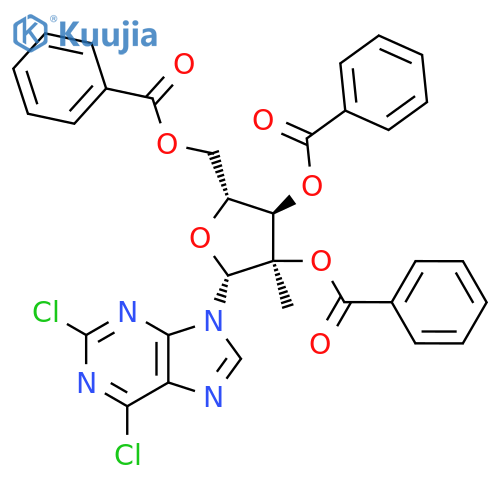

205171-10-4 structure

商品名:2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

CAS番号:205171-10-4

MF:C32H24Cl2N4O7

メガワット:647.461565971375

MDL:MFCD25542507

CID:2952404

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

- (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate

- [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

- F12832

- A855489

- 2,6-Dichloro-9-(2-C-Methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine

- 2,6-Dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

- 9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)-

- 2,6-Dichloro-9-(2-b-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine

-

- MDL: MFCD25542507

- インチ: 1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22-,24-,30-,32-/m1/s1

- InChIKey: XTCBOJNEMVXZEK-ZLZVUVTQSA-N

- ほほえんだ: ClC1C2=C(N=C(N=1)Cl)N(C=N2)[C@H]1[C@@](C)([C@@H]([C@@H](COC(C2C=CC=CC=2)=O)O1)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 45

- 回転可能化学結合数: 11

- 複雑さ: 1050

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 132

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 752.7±70.0 °C at 760 mmHg

- フラッシュポイント: 409.0±35.7 °C

- ようかいど: Insuluble (2.3E-5 g/L) (25 ºC),

- じょうきあつ: 0.0±2.5 mmHg at 25°C

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB462850-250 mg |

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine; . |

205171-10-4 | 250mg |

€1168.00 | 2023-06-15 | ||

| Chemenu | CM138792-1g |

(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate |

205171-10-4 | 97% | 1g |

$1066 | 2023-02-17 | |

| A2B Chem LLC | AB05966-250mg |

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-o-benzoyl-beta-d-ribofuranosyl)purine |

205171-10-4 | 95% | 250mg |

$729.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1256565-100mg |

9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |

205171-10-4 | 95% | 100mg |

$995 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1256565-25mg |

9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |

205171-10-4 | 95% | 25mg |

$405 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1256565-25mg |

9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |

205171-10-4 | 95% | 25mg |

$405 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1256565-250mg |

9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |

205171-10-4 | 95% | 250mg |

$1205 | 2024-06-07 | |

| abcr | AB462850-250mg |

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine; . |

205171-10-4 | 250mg |

€1450.80 | 2025-02-20 | ||

| Ambeed | A473731-1g |

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate |

205171-10-4 | 97% | 1g |

$1742.0 | 2024-07-28 | |

| 1PlusChem | 1P002ADQ-250mg |

9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)- |

205171-10-4 | 95% | 250mg |

$842.00 | 2023-12-19 |

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

205171-10-4 (2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:205171-10-4)2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

清らかである:99%

はかる:1g

価格 ($):1568.0